Eltrombopag is a small molecule classified as a non-peptidyl thrombopoietin receptor agonist (TPO-RA). [ [], [], [] ] It mimics the action of thrombopoietin, a hormone that stimulates the production of platelets. [ [], [] ] In scientific research, Eltrombopag serves as a valuable tool for studying platelet production pathways, immune responses, and potential therapeutic targets for various diseases. [ [], [], [], [], [] ]
Eltrombopag-13C4 is a carbon-13 labeled derivative of eltrombopag, a thrombopoietin receptor agonist primarily used to treat thrombocytopenia. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in pharmacokinetic studies. Eltrombopag itself is a non-peptide small molecule that stimulates the production of platelets by acting on the thrombopoietin receptor, which is critical for hematopoiesis.
Eltrombopag-13C4 is synthesized through chemical processes that involve the incorporation of carbon-13 isotopes into the eltrombopag structure. This compound is available from various chemical suppliers and is utilized in both research and clinical settings to study the pharmacokinetics and pharmacodynamics of eltrombopag.
Eltrombopag-13C4 falls under the classification of thrombopoietin receptor agonists. It is categorized as a synthetic organic compound, specifically a pyrazole derivative, due to its structural features.
The synthesis of Eltrombopag-13C4 typically begins with the preparation of a labeled pyrazole ring, followed by its coupling with a biphenyl carboxylic acid derivative. This process ensures that the carbon-13 isotopes are effectively incorporated into the final product.
Eltrombopag-13C4 retains the core structure of eltrombopag, modified to include carbon-13 isotopes. The molecular formula remains consistent with that of eltrombopag but includes specific positions where carbon-13 is substituted.
Eltrombopag-13C4 can undergo various chemical reactions, including:
These reactions are typically performed under controlled conditions to ensure selectivity and yield.
Eltrombopag-13C4 acts primarily as an agonist at the thrombopoietin receptor, stimulating platelet production through several biochemical pathways:
The pharmacokinetics indicate that after oral administration, peak plasma concentrations are typically reached within 2 to 4 hours, highlighting its rapid absorption characteristics.
Eltrombopag-13C4 has several significant applications in scientific research:
Eltrombopag-13C4 is a stable isotope-labeled analog of the thrombopoietin receptor agonist eltrombopag, where four carbon atoms are replaced by the ¹³C isotope. This compound has the molecular formula C₂₁¹³C₄H₂₂N₄O₄ and a molecular weight of 446.44 g/mol, compared to 442.47 g/mol for the unlabeled compound [1] [5] [9]. The isotopic labeling occurs at specific positions: the methyl group (-CH₃) attached to the pyrazole ring is fully substituted as ¹³CH₃, while three additional ¹³C atoms are incorporated into the pyrazole carbonyl group and the adjacent ring carbons (positions 3,4,5 of the pyrazole core) [1] [8]. This precise labeling pattern is confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which show characteristic mass fragmentation shifts and ¹³C-¹³C coupling patterns [5] [9].
The structural integrity of the labeled compound mirrors unmodified eltrombopag, preserving the azo linkage (-N=N-), carboxylic acid functionality, and overall spatial conformation critical for its biological activity. The SMILES notation explicitly denotes isotopic positions: O=[13C](/[13C]1=N/NC(C=CC=C2C3=CC(C(O)=O)=CC=C3)=C2O)N(C(C=C4)=CC(C)=C4C)N=[13C]1[13CH3]
[2] [7]. This specificity ensures minimal physicochemical deviation from the native molecule while enabling traceability in mass-based detection methods.
Table 1: Isotopic Labeling Pattern of Eltrombopag-13C4
Position | Atom Type | Isotopic Substitution | Mass Contribution (Da) |
---|---|---|---|
Pyrazole C3 | Carbonyl carbon | ¹³C | +1 |
Pyrazole C4 | Ring carbon | ¹³C | +1 |
Pyrazole C5 | Ring carbon | ¹³C | +1 |
Pyrazole methyl | Methyl carbon | ¹³C | +1 |
Eltrombopag-13C4 presents as a light yellow to orange solid under standard conditions [2] [7]. Its solubility profile is pH-dependent due to the ionizable carboxylic acid group (pKa ≈ 4.1). In organic solvents, it demonstrates moderate solubility: ≥20 mg/mL in DMSO, ≥1 mg/mL in DMF, and ≥0.1 mg/mL in ethanol [2] [7]. Aqueous solubility is poor (<0.01 mg/mL at neutral pH) but improves under alkaline conditions via salt formation [6].
Stability studies indicate the compound remains intact for ≥1 year when stored desiccated at +4°C [9]. Accelerated degradation studies reveal two primary vulnerabilities: (1) photosensitivity, with azobenzene degradation occurring under UV light exposure, and (2) thermal decomposition above 150°C [5] [10]. In solution (DMSO), the labeled compound is stable for six months at -80°C and one month at -20°C [7]. The presence of the azo bond necessitates protection from strong reductants, while the phenolic hydroxyl group requires avoidance of oxidizing agents [10].
Table 2: Solubility Profile of Eltrombopag-13C4
Solvent | Concentration (mg/mL) | Conditions |
---|---|---|
DMSO | ≥20 | Hygroscopic, use anhydrous |
DMF | ≥1 | Room temperature |
Ethanol | ≥0.1 | Room temperature |
Water | <0.01 | pH 7.0, 25°C |
Phosphate buffer | 1.2–2.5 | pH 8.0, 25°C |
The synthesis of Eltrombopag-13C4 employs isotopically enriched precursors in a multistep route that parallels unlabeled eltrombopag synthesis, with modifications to incorporate ¹³C atoms. Key labeled building blocks include:
A critical optimization involves protecting group strategies for the carboxylic acid and phenolic functionalities during diazotization and azo-coupling steps. The pyrazole ring formation uses hydrazine with a ¹³C-labeled β-ketoester derivative, followed by regioselective azo coupling to the ortho-hydroxylated biphenyl precursor [8]. Radiolabeling efficiency exceeds 95% when using high-purity (99% ¹³C) precursors under inert atmosphere conditions [9].
Process refinements focus on:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1